molecular formula C8H8FN3 B1441955 (6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine CAS No. 1020033-86-6

(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine

Cat. No.: B1441955
CAS No.: 1020033-86-6
M. Wt: 165.17 g/mol
InChI Key: HFPOJHNMBWPIPA-UHFFFAOYSA-N
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Description

“(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine” is a small-molecule compound synthesized by medicinal chemists. It is a member of the imidazo[1,2-a]pyridine class of biaryl compounds known for their biological activities. The compound has a molecular weight of 165.17 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H8FN3/c9-6-1-2-8-11-7(3-10)5-12(8)4-6/h1-2,4-5H,3,10H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a solid or semi-solid or liquid compound . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

Bioisosteric Replacement in GABA A Receptor Modulators

8-Fluoroimidazo[1,2-a]pyridine has been identified as a physicochemical mimic of imidazo[1,2-a]pyrimidine. It is used in bioisosteric replacement, particularly in modulating the GABA(A) receptor. A synthesis method for 3,7-disubstituted-8-fluoroimidazopyridine was developed, showcasing its potential in vitro applications as a bioisosteric replacement for imidazopyrimidine in GABA(A) receptor modulators (Humphries et al., 2006).

Fluorescent Biomarkers and Photochemical Sensors

Imidazo[1,2-a]pyridines and pyrimidines are explored as organic fluorophores, particularly for applications as biomarkers and photochemical sensors. The fluorescent properties of 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines have been studied, with the hydroxymethyl group potentially enhancing fluorescence intensity, making them suitable for various applications in biochemistry and medical diagnostics (Velázquez-Olvera et al., 2012).

Optical Properties and Material Science

1,3-Diarylated imidazo[1,5-a]pyridine derivatives have been synthesized, characterized, and their optical properties studied in relation to chemical structures. These compounds demonstrate potential in material science due to their remarkable Stokes' shift range and tunable quantum yields, making them suitable for use in luminescent materials (Volpi et al., 2017).

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Properties

IUPAC Name

(6-fluoroimidazo[1,2-a]pyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3/c9-6-1-2-8-11-7(3-10)5-12(8)4-6/h1-2,4-5H,3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPOJHNMBWPIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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